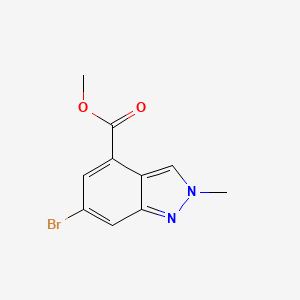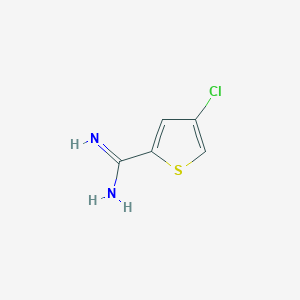
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is a chemical compound with the molecular formula C16H31BF4P. It is commonly used as a ligand in various catalytic processes, particularly in the field of organic synthesis. This compound is known for its stability and effectiveness in facilitating chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate can be synthesized through the reaction of dicyclohexyl(1,1-dimethylethyl)phosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and other organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various phosphine derivatives and complexes that are useful in further synthetic applications.
Scientific Research Applications
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various chemical transformations. This coordination enhances the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: This compound has a similar structure but with two tert-butyl groups instead of dicyclohexyl groups.
Phosphine, (1,1-dimethylethyl)-: This compound contains a single tert-butyl group and is less sterically hindered compared to dicyclohexyl(1,1-dimethylethyl)phosphine.
Uniqueness
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it an effective ligand in various catalytic processes. Its stability and ability to form strong complexes with metal centers set it apart from other similar compounds.
Properties
Molecular Formula |
C16H31BF4P- |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
tert-butyl(dicyclohexyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1 |
InChI Key |
XOMLPCCNVCCMRG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)









![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



